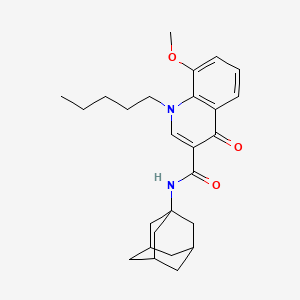

CB2 receptor antagonist 5

Description

an analgesic; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21(24(29)20-7-6-8-22(31-2)23(20)28)25(30)27-26-13-17-10-18(14-26)12-19(11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNQQLUXHGNAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043048 | |

| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314230-69-7 | |

| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Novel CB2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of novel cannabinoid receptor 2 (CB2) antagonists. The CB2 receptor, primarily expressed in the immune system, has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, neuropathic pain, and certain cancers, without the psychotropic side effects associated with CB1 receptor modulation. This guide details the chemical synthesis of a prominent class of CB2 antagonists, outlines robust purification and analytical techniques, and provides context through an examination of the relevant signaling pathways.

CB2 Receptor Signaling Pathways

The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[1][2] Upon antagonist binding, the receptor is maintained in an inactive state, preventing the activation of downstream signaling cascades typically initiated by endogenous or exogenous agonists. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Furthermore, CB2 receptor activation is known to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, which play critical roles in cell proliferation, differentiation, and inflammation.[1][2] Understanding these pathways is crucial for the rational design and functional characterization of novel CB2 receptor antagonists.

Experimental Workflow: From Synthesis to Characterization

The development of novel CB2 receptor antagonists follows a structured workflow, beginning with rational design and chemical synthesis, followed by rigorous purification and comprehensive in vitro characterization to determine affinity, selectivity, and functional activity.

References

A Technical Guide to the Chemical Synthesis of Pyrazole-Based CB2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system, is predominantly expressed in peripheral tissues, particularly in immune cells.[1] This distribution makes it a promising therapeutic target for a variety of conditions, including inflammatory, autoimmune, and neurodegenerative diseases, without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[2] Pyrazole-based compounds have emerged as a versatile and potent class of CB2 receptor modulators. This guide provides an in-depth overview of their chemical synthesis, structure-activity relationships, and biological evaluation.

Core Synthetic Strategies for Pyrazole-Based Scaffolds

The synthesis of pyrazole-based CB2 antagonists generally revolves around the construction of a substituted pyrazole core. A widely employed method is the Claisen condensation of a ketone with a dialkyl oxalate, followed by cyclization with a substituted hydrazine. Subsequent modifications, such as amide coupling, introduce the necessary diversity for tuning the pharmacological profile.

A representative synthetic approach for tricyclic pyrazole-based compounds, which are rigid analogs of the well-known CB1 antagonist rimonabant, is outlined below.[3] This strategy allows for the systematic variation of substituents to optimize affinity and selectivity for the CB2 receptor.

General Synthetic Workflow```dot

References

Physicochemical and Pharmacological Characterization of Selective CB2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical and pharmacological characterization of selective antagonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, primarily expressed in the immune system, is a compelling therapeutic target for a range of conditions, including inflammatory, neurodegenerative, and pain-related disorders. The development of selective antagonists is crucial for elucidating the physiological roles of the CB2 receptor and for advancing novel therapeutics.

This document details the binding affinities, functional activities, and physicochemical properties of representative CB2 receptor antagonists. Furthermore, it provides detailed protocols for the key in vitro assays used to characterize these compounds, accompanied by workflow diagrams to facilitate experimental design and execution.

Pharmacological Characterization of Representative CB2 Receptor Antagonists

The pharmacological profiles of several well-characterized and selective CB2 receptor antagonists are summarized below. These compounds, including SR144528, AM630, and JTE-907, are widely used as research tools to investigate CB2 receptor function. They generally exhibit high binding affinity for the CB2 receptor and substantial selectivity over the CB1 receptor.[1][2][3] Many of these compounds function as inverse agonists, meaning they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.[1][3][4]

Table 1: Binding Affinity and Selectivity of Representative CB2 Receptor Antagonists

| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Species |

| SR144528 | 0.6 | 400 | >700-fold | Human |

| AM630 | 32.1 | >5300 | 165-fold | Human |

| JTE-907 | 35.9 | ~2370 | 66-fold | Human |

Data compiled from multiple sources.[1][5][6][7]

Table 2: Functional Activity of Representative CB2 Receptor Antagonists

| Compound | Assay Type | Activity | Effect | Cell Line |

| SR144528 | cAMP Accumulation | Inverse Agonist | Blocks CP 55,940-induced inhibition of adenylyl cyclase | CHO-hCB2 |

| AM630 | cAMP Accumulation | Inverse Agonist | Enhances forskolin-stimulated cAMP production | CHO-hCB2 |

| JTE-907 | cAMP Accumulation | Inverse Agonist | Increases forskolin-stimulated cAMP production | CHO-hCB2 |

Data compiled from multiple sources.[1][6][8]

Physicochemical Properties

The physicochemical properties of CB2 receptor ligands are critical for their drug-like characteristics, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Many cannabinoid receptor ligands are highly lipophilic.[9] For instance, SR144528 has a calculated logP (clogP) of 9.2, indicating high lipophilicity.[9] Such properties can impact aqueous solubility and membrane permeability.[9][10] Efforts in medicinal chemistry aim to optimize these properties to improve bioavailability and reduce off-target effects.[11][12]

Table 3: Physicochemical Properties of Selected CB2 Receptor Antagonists

| Compound | Molecular Weight ( g/mol ) | clogP | Solubility |

| SR144528 | 476.05 | 9.2 | Low aqueous solubility |

| AM630 | 504.37 | Not widely reported | Soluble in DMSO and ethanol |

| JTE-907 | 438.48 | Not widely reported | Soluble in DMSO and ethanol |

Data compiled from multiple sources.[1][2][3][9]

Experimental Protocols

Detailed methodologies for the characterization of CB2 receptor antagonists are provided below. These protocols are based on standard practices in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB2 receptor. It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-293-hCB2).[13]

-

Radioligand, such as [3H]-CP-55,940.[14]

-

Test compound (unlabeled antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]

-

Non-specific binding control (a high concentration of a known CB2 ligand).

-

GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI).[15]

-

Scintillation cocktail.

Procedure:

-

In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand to a final volume of 250 µL.[15]

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[14][15]

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate.[15]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Dry the filters and add scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[15]

cAMP Functional Assay

This functional assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.[16][17] The CB2 receptor is a Gi/o-coupled receptor, and its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Materials:

-

CHO cells stably transfected with the human CB2 receptor (CHO-hCB2).[16]

-

Forskolin (an adenylyl cyclase activator).[17]

-

Test compound (antagonist).

-

CB2 receptor agonist (e.g., CP 55,940 or WIN 55,212-2).[18]

-

cAMP assay kit (e.g., HTRF or luminescence-based).

Procedure for Inverse Agonist Testing:

-

Culture CHO-hCB2 cells in a suitable plate format.

-

Treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin (e.g., 3 µM).[17]

-

Incubate for a specified period (e.g., 10-30 minutes) at 37°C.[18]

-

Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

-

An inverse agonist will cause an increase in cAMP levels above those stimulated by forskolin alone.

Procedure for Antagonist Testing:

-

Pre-incubate the CHO-hCB2 cells with varying concentrations of the test compound.

-

Add a fixed concentration of a CB2 agonist (e.g., at its EC80) and a fixed concentration of forskolin.

-

Incubate and measure cAMP levels as described above.

-

A neutral antagonist will block the agonist-induced decrease in cAMP levels, restoring them to the levels seen with forskolin alone.

Visualizations

Signaling Pathway of CB2 Receptor Antagonism

The following diagram illustrates the canonical Gi-coupled signaling pathway of the CB2 receptor and the mechanism of action of an inverse agonist.

Caption: CB2 receptor signaling and inverse agonist action.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Caption: Workflow for a CB2 receptor radioligand binding assay.

Experimental Workflow for cAMP Functional Assay

This diagram illustrates the workflow for a cAMP functional assay to characterize a compound as an antagonist or inverse agonist.

Caption: Workflow for a CB2 receptor cAMP functional assay.

References

- 1. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 2. AM 630 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 3. JTE 907 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 4. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AM-630 - Wikipedia [en.wikipedia.org]

- 6. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of selective cannabinoid CB2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Simultaneous optimization of potency, selectivity and physicochemical properties for cannabinoid CB(2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. egrove.olemiss.edu [egrove.olemiss.edu]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Determining the Binding Affinity and Kinetics of CB2 Receptor Antagonist 5: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity and kinetics of cannabinoid receptor 2 (CB2) antagonists, with a specific focus on a representative antagonist, designated here as "Antagonist 5." This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPCR ligands and their therapeutic potential.

Introduction to CB2 Receptor Antagonism

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, primarily expressed in immune cells.[1][2] Its role in modulating inflammatory and neuropathic pain has made it a significant target for therapeutic intervention. Antagonists of the CB2 receptor block its activation by endogenous or exogenous agonists, offering potential treatments for a variety of pathologies. "Antagonist 5" is an analog of the well-characterized and potent CB2-selective antagonist, SR144528. Understanding the binding characteristics of such antagonists is crucial for the development of novel therapeutics.

This guide will detail the experimental protocols for determining the binding affinity and kinetics of Antagonist 5 and provide a framework for the analysis and presentation of the resulting data.

CB2 Receptor Signaling Pathways

The CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the p42/p44 MAPK (ERK1/2) cascade.[1][2] In some cellular contexts, the CB2 receptor has also been shown to couple to Gs proteins, leading to an increase in cAMP.[2] Understanding these pathways is essential for characterizing the functional consequences of antagonist binding.

Figure 1: Simplified CB2 receptor signaling pathway illustrating points of antagonism.

Quantitative Data Summary

The following tables summarize the binding affinity and kinetic parameters for Antagonist 5 at the human CB2 receptor.

Table 1: Binding Affinity of Antagonist 5 and SR144528 for the Human CB2 Receptor.

| Compound | Radioligand | Assay Type | Ki (nM) |

| Antagonist 5 | [³H]CP55,940 | Radioligand Displacement | 1.2 |

| SR144528 | [³H]CP55,940 | Radioligand Displacement | 0.6 |

Data for Antagonist 5 is representative of a high-affinity analog of SR144528.

Table 2: Illustrative Binding Kinetics of Antagonist 5 for the Human CB2 Receptor.

| Parameter | Value | Unit |

| Association Rate (k_on) | 5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 1 x 10⁻³ | s⁻¹ |

| Kinetic K_D (k_off/k_on) | 2.0 | nM |

| Residence Time (1/k_off) | 1000 | s |

Note: The kinetic data presented for Antagonist 5 are hypothetical and serve as a realistic example of what would be determined using the methodologies described in this guide.

Experimental Protocols

Radioligand Binding Assay for Affinity Determination

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of Antagonist 5 for the CB2 receptor.

Figure 2: Workflow for radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human CB2 receptor (e.g., CHO or HEK-293 cells). Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled antagonist (Antagonist 5).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Kinetic Determination

SPR is a label-free technique that allows for the real-time measurement of binding events, providing both association (k_on) and dissociation (k_off) rates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of the cannabinoid CB2 receptor-selective antagonist, SR144528: further evidence for cannabinoid CB2 receptor absence in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Role of CB2 Receptor Antagonists: A Technical Guide to the Mechanism of Action of SR144528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Cannabinoid Receptor 2 (CB2) antagonists on immune cells, with a specific focus on the well-characterized compound SR144528. The CB2 receptor, predominantly expressed on immune cells, has emerged as a significant target for modulating inflammatory responses. Understanding the molecular and cellular consequences of its antagonism is crucial for the development of novel therapeutics for a range of immune-mediated diseases.

Core Mechanism of Action

The CB2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory Gαi/o proteins. Activation of the CB2 receptor by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events that often culminate in an anti-inflammatory response.

CB2 receptor antagonists, such as SR144528, function by binding to the CB2 receptor and blocking the effects of endogenous or exogenous agonists. SR144528 is a potent and highly selective CB2 receptor antagonist.[1] Some studies also classify it as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[2] This antagonism reverses the immunosuppressive effects of CB2 agonists and can modulate immune cell function, including proliferation, cytokine production, and antibody secretion.[2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the CB2 receptor antagonist SR144528, providing a comparative overview of its binding affinity and functional potency across different experimental systems.

Table 1: Binding Affinity of SR144528

| Receptor | Cell Type/Tissue | Radioligand | Ki (nM) | Reference |

| Human CB2 | Cloned hCB2 Receptor | [3H]-CP 55,940 | 0.6 | [1] |

| Rat CB2 | Rat Spleen | [3H]-CP 55,940 | 0.6 | [1] |

| Human CB1 | Cloned hCB1 Receptor | [3H]-CP 55,940 | 400 | [1] |

| Rat CB1 | Rat Brain | [3H]-CP 55,940 | 400 | [1] |

Table 2: Functional Activity of SR144528

| Assay | Cell Line | Agonist | IC50 / EC50 (nM) | Effect | Reference |

| Adenylyl Cyclase Inhibition | CHO-hCB2 | CP 55,940 | EC50 = 10 | Antagonism | [1] |

| MAPK Activity | CHO-hCB2 | CP 55,940 | IC50 = 39 | Antagonism | [1] |

| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | IC50 = 20 | Antagonism | [1] |

| IL-6-induced IgM Secretion | SKW 6.4 | - | - | Inhibition | [2] |

| T-cell Proliferation | Murine Splenocytes | Δ⁹-THC, JWH-015, O-1966 | - | Reversal of Suppression | [5] |

Signaling Pathways Modulated by SR144528

SR144528, by blocking CB2 receptor activation, influences several key intracellular signaling pathways that are critical for immune cell function. The primary mechanism involves the modulation of cAMP and MAPK signaling cascades.

Figure 1: General signaling pathway of CB2 receptor antagonism.

Effects on B Lymphocytes

In B cells, SR144528 has been shown to inhibit IL-6-induced IgM secretion.[2] This effect is mediated, at least in part, through the modulation of the STAT3 pathway and transcription factors relevant to B cell differentiation, such as Bcl-6 and PAX5.[2] Furthermore, SR144528 can attenuate the effects of CB2 agonists on immunoglobulin class switching.[6]

Figure 2: SR144528's impact on B-cell signaling.

Effects on T Lymphocytes

SR144528 can reverse the suppression of T cell proliferation induced by CB2 agonists.[5] This is often associated with the restoration of IL-2 production, a key cytokine for T cell growth and differentiation.[5] Studies have also shown that SR144528 can attenuate the THC-induced enhancement of GATA3 mRNA, a key transcription factor for Th2 differentiation, suggesting a role in modulating the Th1/Th2 balance.[7]

Effects on Macrophages and Microglia

The effect of SR144528 on macrophages and microglia is more complex and appears to be context-dependent. While it can block the anti-inflammatory effects of CB2 agonists, such as the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-1β), some studies report that at higher concentrations, SR144528 itself can have off-target anti-inflammatory effects.[3][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of CB2 receptor antagonists.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for the CB2 receptor.

Figure 3: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-293-hCB2).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and homogenize.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add a constant concentration of radioligand (e.g., [3H]-CP 55,940).

-

Add increasing concentrations of the unlabeled antagonist (SR144528).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 30°C) for a specific duration to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding using a high concentration of a known CB2 ligand.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of SR144528 on immune cell proliferation.

Methodology:

-

Cell Culture:

-

Seed immune cells (e.g., splenocytes, T cells, or a relevant cell line) in a 96-well plate at an appropriate density.

-

-

Treatment:

-

Treat the cells with a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies for T cells) in the presence or absence of a CB2 agonist and varying concentrations of SR144528.

-

Include appropriate vehicle controls.

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the control group.

-

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of specific cytokines in cell culture supernatants following treatment with SR144528.

References

- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of cannabinoid receptor 2 pathway suppresses IL-6-induced immunoglobulin IgM secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of human monocytic cell neurotoxicity and cytokine secretion by ligands of the cannabinoid-type CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cannabinoids Inhibit T-cells via Cannabinoid Receptor 2 in an in vitro Assay for Graft Rejection, the Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Cannabinoids Induce Immunoglobulin Class Switching to IgE in B Lymphoc" by Marisela Agudelo [digitalcommons.usf.edu]

- 7. Cannabinoid receptors and T helper cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on CB2 Receptor Antagonists and Their Role in Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cannabinoid Receptor 2 (CB2) antagonists, with a focus on their role in modulating inflammatory signaling pathways. The content delves into the mechanisms of action of key CB2 antagonists, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Introduction to CB2 Receptors and Inflammation

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system. Primarily expressed in immune cells, including B cells, T cells, macrophages, and mast cells, the CB2 receptor plays a pivotal role in regulating immune responses and inflammation. Its activation is generally associated with anti-inflammatory effects, making it a promising therapeutic target for a variety of inflammatory and autoimmune disorders. CB2 receptor antagonists, by blocking the binding of endogenous or exogenous agonists, serve as valuable tools to investigate the physiological functions of the CB2 receptor and to modulate inflammatory processes.

This guide will focus on two well-characterized selective CB2 receptor antagonists, SR144528 and AM630 , as well as a more recently identified potent antagonist, Compound 8 , which possesses a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

Featured CB2 Receptor Antagonists: A Profile

SR144528

SR144528 is a potent and highly selective CB2 receptor inverse agonist. Its chemical structure is N-[(1S)-endo-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide. It exhibits sub-nanomolar affinity for the CB2 receptor, with a Ki value of approximately 0.6 nM, and displays over 700-fold selectivity for CB2 over the CB1 receptor.[1][2]

AM630

AM630, also known as 6-Iodopravadoline, is another widely used selective CB2 receptor antagonist/inverse agonist. Its chemical name is (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone. AM630 has a Ki of 32.1 nM for the CB2 receptor and demonstrates 165-fold selectivity over the CB1 receptor.[2]

Compound 8 (4H-pyrido[1,2-a]pyrimidin-4-one scaffold)

Compound 8 is a novel and potent CB2 receptor antagonist identified through virtual screening of a large chemical database. Its core structure is a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. The specific chemical structure of Compound 8 is 2-(4-chlorophenyl)-N-(cyclohexyl)-6,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. This compound has shown high binding affinity and antagonistic activity towards the CB2 receptor, with a pKi of 6.66 and a pIC50 of 6.93 in functional assays.[3]

Quantitative Data on CB2 Receptor Antagonists

The following tables summarize the key quantitative data for the featured CB2 receptor antagonists, providing a comparative overview of their binding affinities and functional potencies.

| Compound | Receptor | Parameter | Value | Reference |

| SR144528 | Human CB2 | Ki | 0.6 nM | [1][2] |

| Rat CB2 | Ki | 0.6 nM | [1] | |

| Human CB1 | Ki | 400 nM | [1][2] | |

| Human CB2 | EC50 (adenylyl cyclase) | 10 nM | [1] | |

| Human CB2 | IC50 (MAPK) | 39 nM | [1] | |

| AM630 | Human CB2 | Ki | 32.1 nM | [2] |

| Human CB1 | Ki | >1000 nM | ||

| Compound 8 | Human CB2 | pKi | 6.66 | [3] |

| Human CB2 | pIC50 (cAMP) | 6.93 | [3] |

Table 1: Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Selected CB2 Receptor Antagonists.

Role in Inflammatory Signaling Pathways

CB2 receptor antagonists modulate inflammatory responses by interfering with key signaling cascades. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. There is also emerging evidence suggesting a potential role in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

MAPK Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis, as well as in the production of inflammatory mediators. CB2 receptor activation typically leads to the phosphorylation and activation of MAPK family members, including ERK1/2, p38, and JNK. By blocking the CB2 receptor, antagonists like SR144528 and AM630 can inhibit agonist-induced MAPK activation, thereby reducing the downstream inflammatory response. SR144528 has been shown to selectively block MAPK activity induced by the CB2 agonist CP 55,940 in cells expressing the human CB2 receptor.[1]

NF-κB Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. CB2 receptor activation can modulate NF-κB activity, and antagonists can therefore influence this critical inflammatory pathway. For instance, the anti-inflammatory effects of some CB2 agonists are reversed by AM630, indicating the involvement of the NF-κB pathway.

References

- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Shifting Landscape of Immune Modulation: A Technical Guide to the Structure-Activity Relationships of Novel CB2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target, primarily due to its significant role in modulating immune responses and inflammation without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2] This has spurred the development of a diverse array of novel CB2 receptor antagonists, each with unique structural features and pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these emerging antagonist classes, complete with detailed experimental protocols and visual representations of key biological processes to aid in the rational design of next-generation immunomodulatory therapeutics.

Core Concepts in CB2 Receptor Antagonism

CB2 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in peripheral tissues, particularly in cells of the immune system.[1][3] Their activation by endogenous cannabinoids typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, among other signaling events.[4][5] CB2 receptor antagonists competitively bind to the receptor, blocking the action of endogenous or exogenous agonists and thereby modulating downstream signaling pathways.[1] Some antagonists may also exhibit inverse agonist activity, reducing the basal activity of the receptor.[2]

Key Classes of Novel CB2 Receptor Antagonists and their SAR

The quest for potent and selective CB2 antagonists has led to the exploration of diverse chemical scaffolds. The following sections detail the SAR for several prominent classes of these compounds.

Imidazole Derivatives

A novel chemotype of potent and selective CB2 receptor antagonists has been identified based on an imidazole scaffold.[6] SAR studies have revealed that strategic modifications to this core structure can significantly impact binding affinity and selectivity.

Table 1: Structure-Activity Relationship of Imidazole-Based CB2 Receptor Antagonists [6]

| Compound | R1 | R2 | R3 | CB2 Kᵢ (nM) | CB1/CB2 Selectivity |

| 1 | H | Adamantan-1-yl | 4-Cl-Ph | 15.4 | >649 |

| 2 | Me | Adamantan-1-yl | 4-Cl-Ph | 5.8 | >1724 |

| 3 | H | Cyclohexyl | 4-Cl-Ph | 87.6 | >114 |

| 4 | H | Adamantan-1-yl | Ph | 45.2 | >221 |

| 12 | H | Adamantan-1-yl | 4-CF₃-Ph | 1.03 | >9708 |

Data synthesized from Lange et al., 2010.[6]

The data clearly indicates that an adamantyl substituent at the R2 position is crucial for high CB2 affinity. Furthermore, electron-withdrawing groups on the phenyl ring at R3, such as a trifluoromethyl group, dramatically enhance both affinity and selectivity.

1,8-Naphthyridin-2(1H)-one-3-carboxamides

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has proven to be a versatile platform for developing both CB2 agonists and antagonists.[7][8] The functional switch from agonist to antagonist is often controlled by substitutions at the C-6 position of the naphthyridine core.[8]

Table 2: Structure-Activity Relationship of 1,8-Naphthyridin-2(1H)-one-3-carboxamide CB2 Receptor Antagonists [8]

| Compound | R (at C-6) | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Functional Activity |

| A | H | 1.5 | 1500 | Agonist |

| 17 | Br | 2.3 | >10000 | Antagonist/Inverse Agonist |

| 18 | Cl | 3.1 | >10000 | Antagonist/Inverse Agonist |

| 23 | I | 1.8 | >10000 | Antagonist/Inverse Agonist |

Data synthesized from Manera et al., 2014.[8]

These findings highlight that the introduction of a halogen atom at the C-6 position effectively converts the molecule into a potent and selective CB2 antagonist/inverse agonist.

Pyrazole Derivatives

Tricyclic pyrazole-based compounds, developed through modification of the CB1 antagonist rimonabant, have yielded potent and selective CB2 receptor ligands.[3][9]

Table 3: Structure-Activity Relationship of Tricyclic Pyrazole-Based CB2 Receptor Ligands [9]

| Compound | R1 | R2 | CB2 Kᵢ (nM) | CB1/CB2 Selectivity | Functional Activity |

| 6 | H | N-piperidinyl | 69 | 27 | Antagonist/Inverse Agonist |

| 10 | H | Fenchyl | 6 | >1000 | Antagonist/Inverse Agonist |

| 14 | H | Bornyl | 38 | >1000 | Antagonist/Inverse Agonist |

| 15 | Cyclopropyl | Adamantan-1-yl | 4 | 2232 | Antagonist/Inverse Agonist |

Data synthesized from Pinna et al., 2014.[9]

The SAR for this class demonstrates that bulky, lipophilic groups at the R2 position, such as fenchyl and adamantyl, contribute to high CB2 affinity and selectivity. The introduction of a cyclopropyl group at R1 further enhances these properties.

Coumarin Derivatives

Coumarin-based scaffolds have also been explored for the development of selective CB2 ligands.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the coumarin ring.

Table 4: Structure-Activity Relationship of Coumarin-Based CB2 Receptor Ligands [1]

| Compound | R1 | R2 | R3 | CB2 EC₅₀ (nM) | CB1/CB2 Selectivity |

| 5a | O-(CH₂)₃CH₃ | H | H | 144 | 69.4 |

| 5d | OCH₃ | H | H | 325 | >30 |

| 6a | H | O-(CH₂)₃CH₃ | H | 210 | >47 |

| 7a | H | H | O-(CH₂)₃CH₃ | 188 | >53 |

Data represents agonist activity (EC₅₀) from a calcium mobilization assay, but highlights the scaffold's potential for antagonist design through further modification. Data synthesized from Han et al., 2015.[1]

Experimental Protocols

The characterization of novel CB2 receptor antagonists relies on a suite of well-defined in vitro assays. The following are detailed protocols for two of the most critical experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the CB2 receptor.

Materials:

-

Membranes from cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand, typically [³H]CP-55,940.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[10]

-

Non-specific binding control (a known high-affinity CB2 ligand, e.g., WIN 55,212-2 at 1 µM).[10]

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[11]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Induced cAMP Accumulation Assay

This functional assay determines whether a compound acts as an antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

A known CB2 receptor agonist (e.g., CP 55,940).

-

Test compounds at various concentrations.

-

Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[12]

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit or cAMP-Glo Assay).

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere.

-

Prepare dilutions of the test compound (the antagonist).

-

Add the test compound to the cells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Prepare a solution containing forskolin and the CB2 agonist. The concentration of the agonist should be at its EC₅₀ or EC₈₀ for inhibiting forskolin-stimulated cAMP production.[13]

-

Add the forskolin/agonist mixture to the wells containing the cells and test compound.

-

Incubate for 30 minutes at room temperature.[12]

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

-

Generate a dose-response curve for the antagonist by plotting the cAMP levels against the antagonist concentration.

-

Calculate the IC₅₀ value of the antagonist, which is the concentration that restores 50% of the agonist-induced inhibition of cAMP production.

CB2 Receptor Signaling Pathways

Understanding the signaling cascades downstream of the CB2 receptor is crucial for interpreting the effects of novel antagonists. The primary pathway involves the coupling of the receptor to Gi/o proteins.

Upon agonist binding, the activated CB2 receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[4] This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[4] A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. Additionally, the Gβγ subunit can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[4] A CB2 antagonist, by blocking agonist binding, prevents this entire cascade from being initiated.

Conclusion

The development of novel, selective CB2 receptor antagonists holds immense promise for the treatment of a wide range of inflammatory and immune-mediated diseases. A thorough understanding of the structure-activity relationships of different chemical scaffolds is paramount for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic and rapidly evolving field. Continued exploration of novel chemical space, guided by SAR principles, will undoubtedly lead to the discovery of the next generation of CB2-targeted therapeutics.

References

- 1. Design, syntheses, structure-activity relationships and docking studies of coumarin derivatives as novel selective ligands for the CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Latest advances in novel cannabinoid CB2 ligands for drug abuse and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of novel imidazoles as potent and selective cannabinoid CB2 receptor antagonists with high binding efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. docta.ucm.es [docta.ucm.es]

- 10. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of Cannabinoid Receptor 2 (CB2) Antagonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed in the study of antagonist binding to the Cannabinoid Receptor 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the immune system, has emerged as a promising therapeutic target for a range of conditions, including inflammatory, fibrotic, and neurodegenerative diseases. The development of selective CB2 antagonists is a key area of research, and in silico modeling plays a pivotal role in the discovery and optimization of these compounds.

Quantitative Data Summary

The binding affinities of various antagonists to the CB2 receptor are crucial for understanding their therapeutic potential. The following table summarizes quantitative data for several well-characterized CB2 receptor antagonists, as determined by various in vitro assays.

| Compound | Assay Type | Parameter | Value |

| AM10257 | Radioligand Competition Assay ([³H]-CP55,940) | Kᵢ | 0.08 nM[1] |

| SR144528 | Not Specified | Kᵢ | Not Specified |

| Novel Antagonist 1 (from virtual screening) | Radioligand Binding Assay | Kᵢ | 65 nM[2][3] |

| Novel Antagonist 2 (from virtual screening) | Radioligand Binding Assay | Kᵢ | 210 nM[2][3] |

| Compound 8 (4H-pyrido[1,2-a]pyrimidin-4-one scaffold) | Radioligand Binding Assay | pKᵢ | 6.66[4] |

| Compound 8 (4H-pyrido[1,2-a]pyrimidin-4-one scaffold) | cAMP Functional Assay | pIC₅₀ | 6.93[4] |

| Pyridazinone-based Antagonist (Compound 2) | Binding Assay | Kᵢ | 2.1 nM[5] |

| Pyridazinone-based Antagonist (Compound 22) | Binding Assay | Kᵢ | 1.6 nM[5] |

Experimental and Computational Protocols

The successful in silico modeling of CB2 antagonist binding relies on a combination of computational techniques and experimental validation. This section details the typical methodologies employed.

In Silico Methodologies

1. Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Receptor Preparation: The crystal structure of the human CB2 receptor (e.g., PDB ID: 5ZTY) is used as the starting point.[2][6] Water molecules and other non-essential molecules are removed, and the structure is minimized using a force field like OPLS3.[2]

-

Ligand Preparation: The 3D structure of the antagonist is generated and optimized using software like LigPrep.[2]

-

Docking Simulation: Software such as Glide is used to perform the docking calculations, often with standard precision (SP).[2] The docking results are scored based on the predicted binding affinity.

2. Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the receptor-ligand complex over time, providing insights into its stability and the conformational changes that may occur upon binding.

-

System Setup: The docked receptor-ligand complex is placed in a simulated membrane environment (e.g., a POPC lipid bilayer) and solvated with water and ions to mimic physiological conditions.

-

Simulation: The simulation is run for a significant period (e.g., 1 microsecond) using software like GROMACS or AMBER.[2] The trajectory of the simulation is then analyzed to understand the interactions between the antagonist and the receptor at an atomic level.

3. Virtual Screening: This computational technique is used to search large libraries of small molecules to identify those that are most likely to bind to the CB2 receptor.

-

Workflow: A multi-step approach is often employed, integrating methods like deep learning, pharmacophore modeling, and molecular docking.[4]

-

Filtering: A large compound database (e.g., ChemDiv) is screened, and hits are filtered based on various criteria, including docking scores and pharmacophoric features.[4]

In Vitro Validation Methodologies

1. Radioligand Binding Assays: These assays are used to determine the binding affinity of a test compound for the CB2 receptor.

-

Membrane Preparation: Membranes from cells expressing the human CB2 receptor (e.g., CHO or HEK-293 cells) are isolated.[7][8]

-

Competition Binding: A radiolabeled ligand with known affinity for the CB2 receptor (e.g., [³H]-CP55,940 or [³H]-WIN 55,212-2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.[1][7]

-

Data Analysis: The amount of bound radioligand is measured, and the inhibition constant (Kᵢ) of the antagonist is calculated from the concentration that inhibits 50% of the specific binding of the radioligand (IC₅₀).[9]

2. cAMP Functional Assays: This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key step in the CB2 signaling pathway.

-

Principle: Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10] An antagonist will block this effect.

-

Procedure: Cells expressing the CB2 receptor are treated with an agonist (e.g., CP55,940) in the presence of varying concentrations of the antagonist. Intracellular cAMP levels are then measured using a suitable detection kit. The half-maximal inhibitory concentration (IC₅₀) of the antagonist is then determined.

Visualizations

In Silico Modeling Workflow for CB2 Antagonist

In Silico Modeling Workflow

CB2 Receptor Signaling Pathway with Antagonist Intervention

CB2 Signaling and Antagonist Action

References

- 1. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. benchchem.com [benchchem.com]

- 10. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

Pharmacological Profiling of Novel CB2 Receptor Antagonists: A Technical Guide

Introduction

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), has emerged as a compelling therapeutic target for a range of pathologies, particularly those involving inflammation, immune dysregulation, and certain types of pain.[1][2] Unlike the cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in peripheral tissues, especially within the immune system.[3][4] This distribution makes the CB2 receptor an attractive target for developing therapeutics that can modulate disease processes without inducing central nervous system side effects.[1] CB2 receptor antagonists, which block the activation of the receptor, are being investigated for their potential as immunomodulatory and anti-inflammatory drugs.[2][5] This guide provides a comprehensive technical overview of the pharmacological profiling workflow for novel CB2 receptor antagonists, from initial binding characterization to functional and in vivo evaluation.

CB2 Receptor Signaling Pathways

The CB2 receptor is coupled to various intracellular signaling cascades. Primarily, it signals through the pertussis toxin-sensitive Gαi/o family of G proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6] However, it has also been shown to couple to Gαs subunits, which stimulates adenylyl cyclase and increases cAMP.[7] Additionally, the Gβγ subunits dissociated from the activated G protein can modulate other effectors, including the mitogen-activated protein kinase (MAPK) pathway.[3][6][7] Upon agonist stimulation, the CB2 receptor can also recruit β-arrestins, leading to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[8][9][10][11] Understanding these pathways is crucial for characterizing the mechanism of action of new antagonists.

General Pharmacological Profiling Workflow

The characterization of a novel CB2 receptor antagonist follows a hierarchical screening cascade. This process begins with primary in vitro assays to determine the compound's affinity for the receptor, followed by functional assays to establish its mechanism of action (e.g., neutral antagonist vs. inverse agonist). Promising candidates are then advanced to more complex cellular and in vivo models to assess their efficacy and therapeutic potential.

In Vitro Assays: Binding and Functional Characterization

The initial phase of profiling involves a suite of in vitro assays designed to quantify the interaction of a new chemical entity with the CB2 receptor.

Radioligand Displacement Binding Assay

This non-functional assay is the cornerstone for determining the binding affinity of a test compound for the CB2 receptor.[12][13] It measures the ability of a non-radiolabeled test compound to compete with and displace a known radioligand that binds to the receptor with high affinity.

Experimental Protocol

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO-K1, HEK-293) stably overexpressing the human CB2 receptor.[4][14] Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.[15] The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[16]

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format.[17]

-

Each well contains:

-

CB2 receptor-expressing cell membranes (e.g., 10 µg protein).[15]

-

A fixed concentration of a suitable radioligand (e.g., 0.8 nM [³H]CP-55,940).[14] The concentration is typically chosen to be near the Kd (dissociation constant) of the radioligand to ensure sensitive detection of competition.[16][18]

-

Increasing concentrations of the unlabeled test compound (antagonist).[14]

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.[14]

-

-

-

Controls:

-

Incubation: The reaction mixture is incubated for 60-90 minutes at 30°C to allow the binding to reach equilibrium.[14]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes while allowing the unbound radioligand to pass through.[4][15] The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.[4]

-

Quantification: Scintillation fluid is added to the dried filters, and the filter-bound radioactivity is measured using a scintillation counter.[15]

Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.[4] The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis using a one-site competition model is used to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The binding affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Parameter | Description | Typical Value Range |

| Ki (inhibition constant) | The concentration of the antagonist that will bind to 50% of the receptors at equilibrium in the absence of agonist or other ligand. A lower Ki indicates higher binding affinity. | pKi of 5.15–6.66 for novel hits[19] |

| IC₅₀ (half maximal inhibitory concentration) | The concentration of the antagonist that displaces 50% of the specific binding of the radioligand. | Varies depending on assay conditions |

cAMP Functional Assay

This functional assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.[20] Since the CB2 receptor is predominantly coupled to Gαi, agonists inhibit adenylyl cyclase, thereby decreasing cAMP levels stimulated by an agent like forskolin.[1][20] A neutral antagonist will block the effect of an agonist, returning cAMP levels to the forskolin-stimulated baseline.

Experimental Protocol

-

Cell Culture: CHO-K1 cells stably expressing the human CB2 receptor are seeded into 96- or 384-well plates and incubated overnight.[21]

-

Assay Procedure (Antagonist Mode):

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with increasing concentrations of the test antagonist for approximately 15-30 minutes at 37°C.[21]

-

A fixed, sub-maximal concentration (e.g., EC₈₀) of a known CB2 agonist (e.g., CP-55,940, JWH-133) is added, along with forskolin (e.g., 1-3 µM) to stimulate adenylyl cyclase.[20][21][22]

-

The plate is incubated for an additional 10-30 minutes at 37°C.[21][23]

-

-

cAMP Quantification: The reaction is stopped by cell lysis. The intracellular cAMP concentration is then measured using a commercially available kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[23]

Data Analysis

The data are plotted as the cAMP response versus the log concentration of the antagonist. A non-linear regression analysis is used to fit a dose-response curve and determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production. This IC₅₀ value is a measure of the antagonist's potency.

| Parameter | Description | Typical Value Range |

| IC₅₀ (potency) | The concentration of the antagonist required to inhibit 50% of the maximal effect of an agonist. | pIC₅₀ of 5.25–6.93 for novel hits[19] |

| Mode of Action | Distinguishes between neutral antagonists (block agonist effect) and inverse agonists (increase cAMP above baseline). | N/A |

β-Arrestin Recruitment Assay

This assay is critical for understanding potential G protein-independent signaling and identifying "biased" ligands that preferentially activate one pathway (e.g., G protein) over another (e.g., β-arrestin).[8][24] Several commercial platforms, such as the DiscoveRx PathHunter® assay, are available for this purpose.[9][25][26]

Experimental Protocol (PathHunter® Example)

-

Principle: This assay uses enzyme fragment complementation. The CB2 receptor is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[17] When an agonist induces β-arrestin recruitment to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme (β-galactosidase). This active enzyme converts a substrate to a chemiluminescent product.[9][17]

-

Cell Handling: PathHunter® eXpress CHO-K1 hCNR2 β-Arrestin GPCR Assay cells are seeded in 384-well plates.[17]

-

Assay Procedure (Antagonist Mode):

-

Cells are pre-incubated with various concentrations of the test antagonist.

-

A fixed EC₈₀ concentration of a reference agonist is added to all wells (except controls).

-

The plate is incubated for 90 minutes at 37°C.[8]

-

-

Detection: The detection reagent, containing the chemiluminescent substrate, is added, and the plate is incubated for a further 60 minutes at room temperature.[17]

-

Readout: Chemiluminescence is measured using a plate reader.

Data Analysis

The antagonist's ability to inhibit the agonist-induced β-arrestin recruitment is quantified. The data are analyzed using non-linear regression to generate an IC₅₀ value, indicating the antagonist's potency in blocking this specific signaling event. By comparing the potency of an antagonist in the cAMP assay versus the β-arrestin assay, one can assess for functional selectivity or bias.

| Parameter | Description |

| IC₅₀ (β-arrestin) | The concentration of the antagonist required to inhibit 50% of the agonist-induced β-arrestin recruitment. |

| Signaling Bias | A comparison of the antagonist's potency (KB or IC₅₀) across different functional assays (e.g., G protein vs. β-arrestin) to determine if it preferentially blocks one pathway. |

In Vivo Models for Efficacy Assessment

Compounds that demonstrate high affinity, potency, and a desirable mechanism of action in vitro are advanced to in vivo animal models to evaluate their therapeutic efficacy. For CB2 antagonists, models of inflammation and neuropathic pain are particularly relevant.[27][28]

Carrageenan-Induced Paw Edema Model (Inflammation)

This is a widely used and well-characterized model of acute inflammation.[29][30]

Experimental Protocol Outline

-

Animals: Male Sprague-Dawley rats or mice are commonly used.

-

Compound Administration: The test antagonist is administered (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses at a set time before the inflammatory insult.

-

Induction of Inflammation: A sub-plantar injection of carrageenan (e.g., 1% solution in saline) into the right hind paw induces a localized inflammatory response, characterized by edema (swelling), erythema, and hyperalgesia.[5][29]

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at several time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Assessment of Hyperalgesia (Pain): The paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or the paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) can be measured to assess pain sensitivity.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the swelling in treated animals to a vehicle-treated control group. Dose-response curves are generated to calculate the ED₅₀ (the dose that produces 50% of the maximal effect). Similar analyses are performed for hyperalgesia measurements.

| Endpoint Measured | Description |

| Paw Volume (Edema) | Quantifies the extent of the inflammatory swelling. |

| Mechanical Withdrawal Threshold | Measures sensitivity to mechanical stimuli (mechanical hyperalgesia). |

| Thermal Withdrawal Latency | Measures sensitivity to heat stimuli (thermal hyperalgesia). |

| ED₅₀ | The dose of the antagonist that is effective in 50% of the population or produces a 50% reduction in the inflammatory or pain response. |

Conclusion

The pharmacological profiling of novel CB2 receptor antagonists is a systematic process that integrates in vitro and in vivo methodologies. A thorough characterization of a compound's binding affinity (Ki), functional potency (IC₅₀), and mechanism of action—including potential for biased signaling—is essential for identifying promising lead candidates. Subsequent evaluation in relevant animal models of disease, such as inflammatory pain, provides the critical efficacy data required to justify advancement into further preclinical and clinical development. This structured approach ensures that only the most promising compounds with a well-defined pharmacological profile are moved forward, maximizing the potential for therapeutic success.

References

- 1. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 2. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. egrove.olemiss.edu [egrove.olemiss.edu]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 3.3.2. Functional Activity at CB2R In Vitro [bio-protocol.org]

- 22. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 26. Characterizing cannabinoid CB2 receptor ligands using DiscoveRx PathHunter beta-arrestin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. CB1 and CB2 cannabinoid receptors are implicated in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assays for Measuring Cannabinoid Receptor 2 (CB2) Antagonist Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the antagonist activity of compounds targeting the Cannabinoid Receptor 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases. Accurate and robust in vitro assays are crucial for the identification and characterization of novel CB2 receptor antagonists.

Introduction to CB2 Receptor Signaling

The CB2 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway. Like many GPCRs, the CB2 receptor can also signal through a G protein-independent pathway involving the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own signaling cascades.

CB2 receptor antagonists are compounds that bind to the receptor but do not provoke the conformational change required for activation. Instead, they block the binding of endogenous or synthetic agonists, thereby inhibiting receptor signaling. Some antagonists may also exhibit inverse agonist activity, reducing the basal or constitutive activity of the receptor.

Below are diagrams illustrating the key signaling pathways associated with the CB2 receptor.

Application Notes: Determination of Binding Affinity for a Novel CB2 Receptor Antagonist using a Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor Type 2 (CB2) is a G-protein coupled receptor (GPCR) predominantly expressed in the immune system.[1] Its role in modulating inflammation and immune responses has made it a significant therapeutic target for a variety of pathologies, including inflammatory pain, neurodegenerative diseases, and certain cancers.[2][3] The development of selective CB2 receptor antagonists is a key area of research for dissecting the physiological functions of the endocannabinoid system and for the potential treatment of conditions such as mast cell-mediated allergic and inflammatory responses.[1] This document provides a detailed protocol for determining the binding affinity of a novel CB2 receptor antagonist, referred to herein as "Antagonist 5", using a competitive radioligand binding assay.

Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a ligand and its receptor.[4] These assays are essential for determining key parameters such as the dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a test compound. This protocol outlines the necessary steps for membrane preparation, execution of saturation and competition binding assays, and subsequent data analysis to characterize the binding properties of a novel CB2 antagonist.

Signaling Pathway of the CB2 Receptor

The CB2 receptor, a member of the Class A GPCR family, primarily couples to Gi/o proteins.[2] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which the CB2 receptor exerts its physiological effects. Antagonists, by blocking the binding of agonists, prevent this downstream signaling.

Caption: CB2 receptor signaling pathway.

Experimental Protocols

This section details the methodologies for determining the binding affinity of "Antagonist 5" for the human CB2 receptor. The protocol is divided into membrane preparation and the radioligand binding assay itself, which includes both saturation and competition experiments.

I. Materials and Reagents

| Reagent | Supplier | Notes |

| Human CB2 Receptor Membranes | PerkinElmer, Merck | Membranes from CHO-K1 or HEK-293 cells stably expressing the human CB2 receptor.[5] |

| [³H]WIN 55,212-2 | PerkinElmer | Radioligand (Specific Activity: ~48 Ci/mmol).[6] |

| WIN 55,212-2 (unlabeled) | Tocris Bioscience | For determination of non-specific binding.[4][7] |

| Antagonist 5 | N/A | Test compound. |

| Tris-HCl | Sigma-Aldrich | |

| MgCl₂ | Sigma-Aldrich | |

| EDTA | Sigma-Aldrich | |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Fatty acid-free. |

| Whatman GF/B glass fiber filters | Whatman | |

| Scintillation Cocktail | PerkinElmer | |

| DMSO | Sigma-Aldrich | For dissolving compounds.[7] |

II. Assay Buffer Preparation

Prepare the binding buffer with the following components: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6][8] On the day of the experiment, add 0.1% to 0.5% BSA to the buffer.[5][8]

III. Radioligand Binding Assay Workflow

Caption: Experimental workflow for the radioligand binding assay.

IV. Saturation Binding Assay (To Determine Kd of Radioligand)

-

Assay Setup : Perform the assay in duplicate or triplicate in a 96-well plate format.[8]

-

Total Binding : To each well, add 50 µL of binding buffer, 50 µL of varying concentrations of [³H]WIN 55,212-2 (e.g., 0.2-40 nM), and 50 µL of diluted CB2 receptor membranes (typically 10 µg of protein per well).[6]

-

Non-Specific Binding (NSB) : In a parallel set of wells, add 50 µL of a high concentration of unlabeled WIN 55,212-2 (e.g., 1-10 µM) before adding the radioligand and membranes.[6]

-